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molecular formula C7H6O4 B1671441 2,5-Dihydroxybenzoic acid CAS No. 490-79-9

2,5-Dihydroxybenzoic acid

Cat. No. B1671441
M. Wt: 154.12 g/mol
InChI Key: WXTMDXOMEHJXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883946B2

Procedure details

210 g mixture of 2,5-dihydroxy benzoic acid and isopropanol was added to 1201 g of 80% sulfuric acid and stirred for 8 hours at 75° C. The solution was allowed to cool, and was added with 2 liters of ice water and 140 ml of hexane and was stirred in an ice bath. Resultant crystal deposit was filtrated, and the residue was washed with hexane. Then, it was dispersed in a mixture liquid consisting of methanol and water in a ratio of 6:4, and filtration was conducted. The substance was dried for 48 hours at 60° C., and 65.4 g of isopropyl-salicylic acid intermediate was obtained.
[Compound]
Name
mixture
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1201 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8](O)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:12](O)([CH3:14])[CH3:13].S(=O)(=O)(O)O>CCCCCC>[CH:12]([O:1][C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5])([CH3:14])[CH3:13]

Inputs

Step One
Name
mixture
Quantity
210 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1201 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
140 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 8 hours at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
was stirred in an ice bath
FILTRATION
Type
FILTRATION
Details
Resultant crystal deposit was filtrated
WASH
Type
WASH
Details
the residue was washed with hexane
ADDITION
Type
ADDITION
Details
Then, it was dispersed in a mixture liquid
FILTRATION
Type
FILTRATION
Details
consisting of methanol and water in a ratio of 6:4, and filtration
CUSTOM
Type
CUSTOM
Details
The substance was dried for 48 hours at 60° C.
Duration
48 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)OC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 65.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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